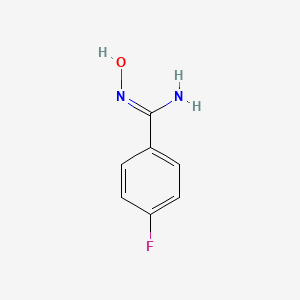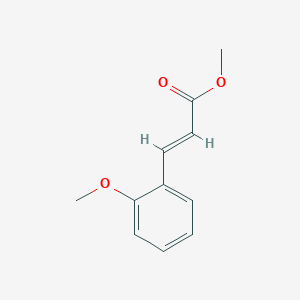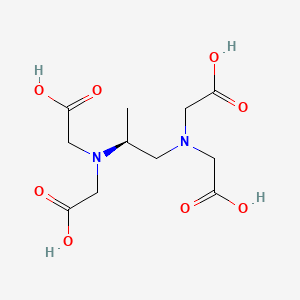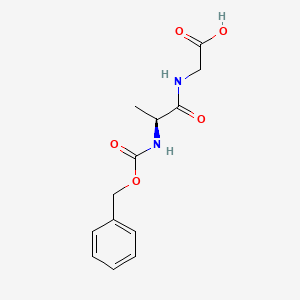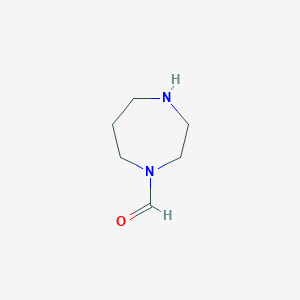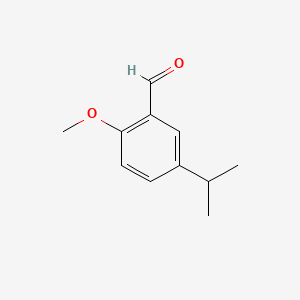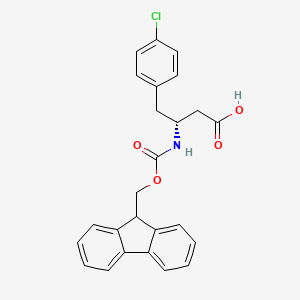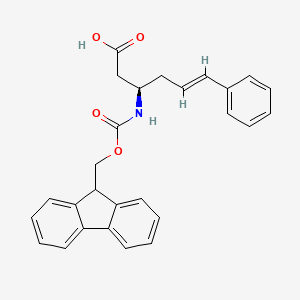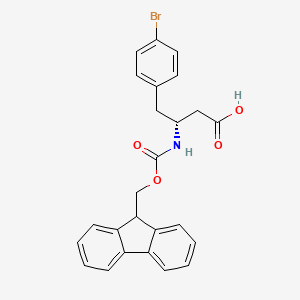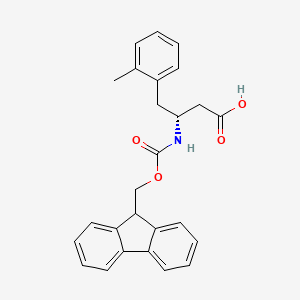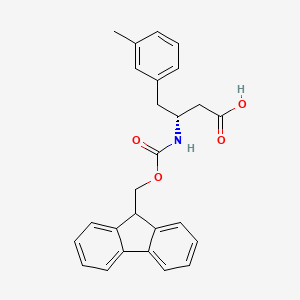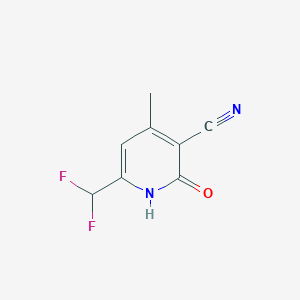
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile
Overview
Description
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, a hydroxy group, and a nitrile group attached to a nicotinonitrile core, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Biochemical Pathways
The compound’s action primarily affects the electron transport chain, a key biochemical pathway involved in cellular respiration . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons through this pathway, which can lead to a decrease in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
Similar compounds have been shown to have high oral bioavailability and a half-life of approximately 20-30 hours . The compound is likely metabolized primarily through glucuronidation .
Result of Action
The primary result of the action of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is the disruption of normal cellular respiration due to the inhibition of the mitochondrial complex I . This can lead to a decrease in ATP production, potentially resulting in cell death . In the context of its use as a fungicide, this can lead to effective control of fungal pathogens .
Biochemical Analysis
Biochemical Properties
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By altering the activity of this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes involved in oxidative stress response, thereby affecting the cellular redox state and overall metabolic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of target genes, ultimately affecting cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological and toxicological responses . For example, in rodent models, low doses of this compound have been shown to modulate metabolic pathways without causing overt toxicity . At higher doses, this compound can induce hepatotoxicity, nephrotoxicity, and other adverse effects, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for determining the bioavailability and efficacy of this compound in various biological contexts.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications . For example, this compound can be directed to the mitochondria through the action of mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the use of difluoromethylborates, which can generate difluoromethyl radicals under oxidative conditions. These radicals can then react with suitable precursors to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as silver oxide and potassium peroxodisulfate, can facilitate the efficient generation of difluoromethyl radicals and their subsequent incorporation into the target molecule .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under suitable conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted difluoromethyl derivatives.
Scientific Research Applications
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another compound with a difluoromethyl group, known for its potential anticancer properties.
Eflornithine: Contains a difluoromethyl group and is used as an ornithine decarboxylase inhibitor for treating African trypanosomiasis.
Uniqueness
Its difluoromethyl group enhances its stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISEAWMQRQWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426889 | |
| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-32-5 | |
| Record name | 6-(Difluoromethyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


